(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate
Overview
Description
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a cyclopentan-1-aminium core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate typically involves multiple steps. One common method starts with the cyclopentane ring, which undergoes amination to introduce the amino group. The tert-butoxycarbonyl (Boc) group is then added to protect the amino group during subsequent reactions. The final step involves the formation of the hydrogen oxalate salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate involves its interaction with molecular targets such as enzymes or receptors. The Boc protecting group can be removed under specific conditions, allowing the amino group to interact with active sites on enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1S,3R)-3-Amino-cyclopentan-1-ol: Similar structure but lacks the Boc protecting group and oxalate salt.
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aminium group.
(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-amine: Similar structure but without the oxalate salt.
Uniqueness
The uniqueness of (1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate lies in its combination of a Boc-protected amino group and a cyclopentan-1-aminium core, along with the hydrogen oxalate salt. This combination provides specific chemical properties, such as enhanced stability and solubility, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-2-oxoacetate;[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYXXHMFDTHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)[NH3+].C(=O)(C(=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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